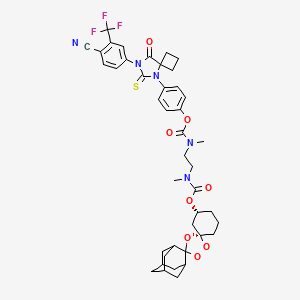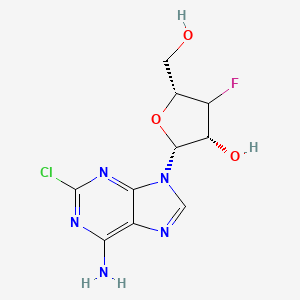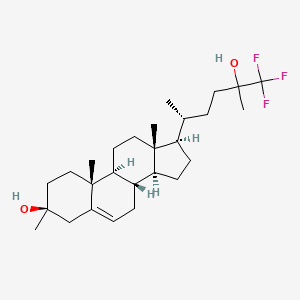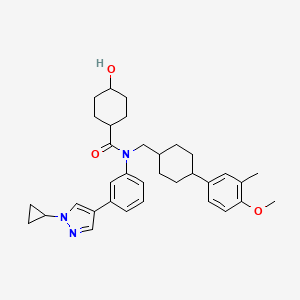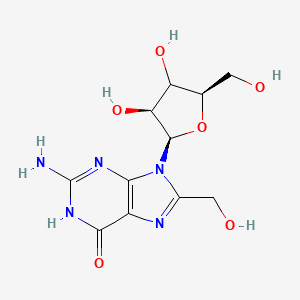
Thymine-alpha,alpha,alpha,6-D4 glycol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “A” is a chemical substance that has garnered significant interest in various scientific fields due to its unique properties and versatile applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of compound “A” typically involves several steps, starting with the selection of appropriate starting materials. Common synthetic routes include:
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This method involves the reaction of an organometallic compound with a binary halide.
Industrial Production Methods
Industrial production of compound “A” often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
High-Pressure Reactions: Utilizing elevated pressures to drive the reaction to completion.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Compound “A” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Compound “A” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of compound “A” involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Signaling Pathways: Affecting pathways such as the ERK/Nrf2/ARE pathway.
Interacting with Receptors: Binding to cellular receptors to elicit a biological response.
特性
分子式 |
C5H8N2O4 |
|---|---|
分子量 |
164.15 g/mol |
IUPAC名 |
6-deuterio-5,6-dihydroxy-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/i1D3,2D |
InChIキー |
GUKSGXOLJNWRLZ-MZCSYVLQSA-N |
異性体SMILES |
[2H]C1(C(C(=O)NC(=O)N1)(C([2H])([2H])[2H])O)O |
正規SMILES |
CC1(C(NC(=O)NC1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


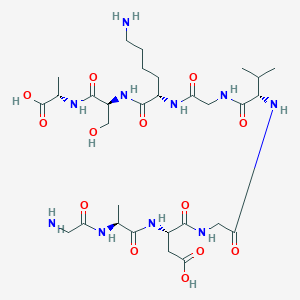


![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)
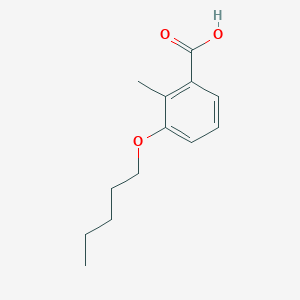



![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
